![molecular formula C16H23N3O2 B2410481 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE CAS No. 743439-58-9](/img/structure/B2410481.png)
1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a methylphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reduction of pyridine using hydrogenation over a molybdenum disulfide catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes and the use of automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline : Shares a similar aromatic amine structure.
- 2-Methoxy-5-((phenylamino)methyl)phenol : Contains a phenylamino group similar to the methylphenylmethylamino group.
Uniqueness: 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-2-4-13(5-3-12)10-18-15(20)11-19-8-6-14(7-9-19)16(17)21/h2-5,14H,6-11H2,1H3,(H2,17,21)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWXOLSVJGOJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2410398.png)
![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)
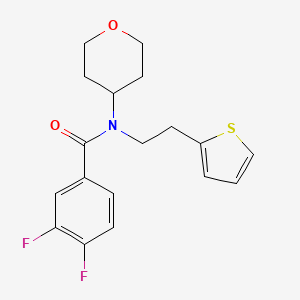
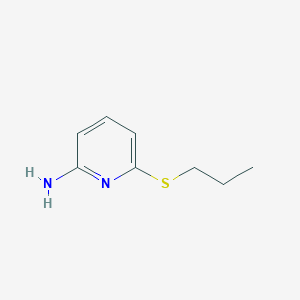
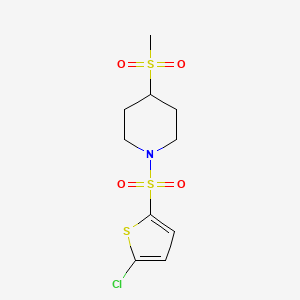

![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)

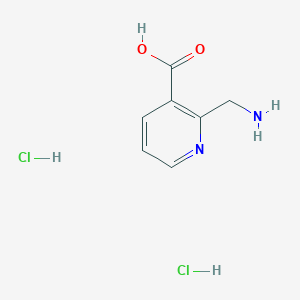
![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)
![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)

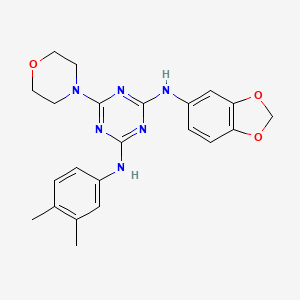
![3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide](/img/structure/B2410419.png)
